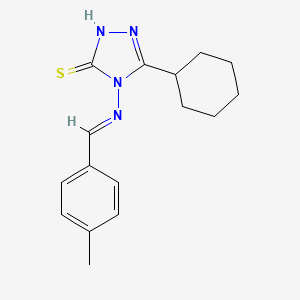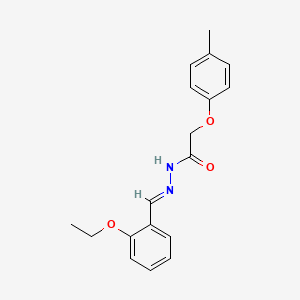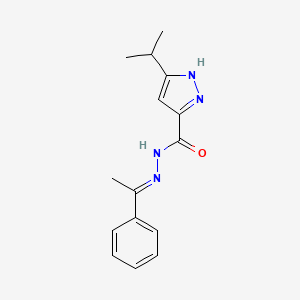![molecular formula C21H22N4O3 B11974141 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11974141.png)
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(2,5-ジメトキシフェニル)メチリデン]-3-(4-エチルフェニル)-1H-ピラゾール-5-カルボヒドラジドは、その独特の構造と様々な分野における潜在的な用途で知られる化学化合物です。この化合物は、ピラゾール環、カルボヒドラジド基、およびフェニル環上のメトキシ基とエチル基の存在によって特徴付けられます。
準備方法
合成経路および反応条件
N'-[(E)-(2,5-ジメトキシフェニル)メチリデン]-3-(4-エチルフェニル)-1H-ピラゾール-5-カルボヒドラジドの合成は、通常、2,5-ジメトキシベンズアルデヒドと3-(4-エチルフェニル)-1H-ピラゾール-5-カルボヒドラジドを酸性または塩基性条件下で縮合させることで行われます。 反応は通常、エタノールまたはメタノールなどの溶媒中で行われ、生成物は再結晶によって精製されます .
工業生産方法
この化合物の具体的な工業生産方法はあまり文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることになります。これには、反応条件の最適化、工業グレードの溶媒と試薬の使用、カラムクロマトグラフィーや結晶化などの大規模な精製技術の採用が含まれます。
化学反応の分析
反応の種類
N'-[(E)-(2,5-ジメトキシフェニル)メチリデン]-3-(4-エチルフェニル)-1H-ピラゾール-5-カルボヒドラジドは、以下を含む様々な化学反応を起こすことができます。
酸化: メトキシ基は、対応するキノンを形成するために酸化される可能性があります。
還元: イミン基は、対応するアミンを形成するために還元される可能性があります。
置換: メトキシ基は、適切な条件下で他の官能基で置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: ハロゲン (例えば、臭素) や求核剤 (例えば、アミン) などの試薬を置換反応に使用することができます。
主な生成物
酸化: キノンの形成。
還元: アミンの形成。
置換: 使用した試薬に応じて、様々な置換誘導体の形成。
科学研究での用途
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性を含む、その潜在的な生物活性について調査されています。
医学: 特に創薬における潜在的な治療用途について探求されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N'-[(E)-(2,5-ジメトキシフェニル)メチリデン]-3-(4-エチルフェニル)-1H-ピラゾール-5-カルボヒドラジドの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素や受容体に結合することでその活性を調節することで、その効果を発揮している可能性があります。 関与する正確な分子標的や経路は、まだ調査中ですが、この化合物の独特の構造により、様々な生物学的分子と相互作用することができると考えられています .
類似化合物の比較
類似化合物
- N'-[(E)-(2,3-ジメトキシフェニル)メチリデン]-1,4,5,6-テトラヒドロシクロペンタ[c]ピラゾール-3-カルボヒドラジド
- N'-[(E)-(3,4-ジメトキシフェニル)メチリデン]-1,4,5,6-テトラヒドロシクロペンタ[c]ピラゾール-3-カルボヒドラジド
- N'-[(E)-(2,4-ジメトキシフェニル)メチリデン]-1,4,5,6-テトラヒドロシクロペンタ[c]ピラゾール-3-カルボヒドラジド
独自性
N'-[(E)-(2,5-ジメトキシフェニル)メチリデン]-3-(4-エチルフェニル)-1H-ピラゾール-5-カルボヒドラジドは、フェニル環上の特定の置換パターンとメトキシ基とエチル基の両方の存在により、ユニークです。この独特の構造は、類似化合物と比較して、異なる化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
- N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Uniqueness
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern on the phenyl rings and the presence of both methoxy and ethyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C21H22N4O3 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(4-ethylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-4-14-5-7-15(8-6-14)18-12-19(24-23-18)21(26)25-22-13-16-11-17(27-2)9-10-20(16)28-3/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-13+ |
InChIキー |
ODAQFAGOQLHICX-LPYMAVHISA-N |
異性体SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)OC)OC |
正規SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,9-Dichloro-2-(4-chlorophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11974060.png)



![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11974098.png)





![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11974118.png)



